3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of fluorinated aniline derivatives with cyclic ketones under acidic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: Reduction reactions can convert the compound into various reduced forms, often involving hydrogenation.
Substitution: The amino and fluoro groups on the indole ring make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents, such as N-bromosuccinimide, are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives, depending on the reagents used.
Scientific Research Applications
3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The fluoro and amino groups play a crucial role in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one
- 3-Amino-7-chloro-2,3-dihydro-1H-indol-2-one
- 3-Amino-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one is unique due to the presence of the fluoro group, which enhances its reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
3-amino-5-fluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUQLXBDSMRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.